molecular formula C4H4Cl4O B13898331 2,3,4,5-Tetrachlorooxolane

2,3,4,5-Tetrachlorooxolane

Katalognummer: B13898331
Molekulargewicht: 209.9 g/mol
InChI-Schlüssel: YEGKLAWNZAYENJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetrachlorooxolane: is a chlorinated organic compound with the molecular formula C4H2Cl4O It is a derivative of oxolane, where four hydrogen atoms are replaced by chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachlorooxolane typically involves the chlorination of oxolane under controlled conditions. One common method is the direct chlorination of oxolane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete substitution of hydrogen atoms by chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous introduction of oxolane and chlorine gas into the reactor, with the reaction mixture being continuously stirred and heated to maintain the desired temperature.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetrachlorooxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrachlorocarboxylic acids.

    Reduction: Reduction reactions can convert it back to oxolane or partially chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.

Major Products Formed

    Oxidation: Tetrachlorocarboxylic acids.

    Reduction: Oxolane or partially chlorinated oxolanes.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetrachlorooxolane has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Wirkmechanismus

The mechanism of action of 2,3,4,5-Tetrachlorooxolane involves its interaction with various molecular targets. The chlorine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

2,3,4,5-Tetrachlorooxolane can be compared with other chlorinated oxolanes and related compounds:

    2,3,4,6-Tetrachlorooxolane: Similar structure but with chlorine atoms at different positions.

    2,3,5,6-Tetrachlorooxolane: Another isomer with a different arrangement of chlorine atoms.

    Tetrachlorophenol: A related compound with a phenol ring instead of an oxolane ring.

The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds.

Eigenschaften

Molekularformel

C4H4Cl4O

Molekulargewicht

209.9 g/mol

IUPAC-Name

2,3,4,5-tetrachlorooxolane

InChI

InChI=1S/C4H4Cl4O/c5-1-2(6)4(8)9-3(1)7/h1-4H

InChI-Schlüssel

YEGKLAWNZAYENJ-UHFFFAOYSA-N

Kanonische SMILES

C1(C(C(OC1Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.